molecular formula C22H21N3OS B6552748 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1040632-28-7

4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B6552748
CAS No.: 1040632-28-7
M. Wt: 375.5 g/mol
InChI Key: HTOHCENWXRRTDC-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazine derivative characterized by a 4-(2,5-dimethylbenzyl)sulfanyl group at position 4 and a 4-methoxyphenyl substituent at position 2. Its molecular formula is C22H21N3OS, with a molecular weight of 359.49 g/mol .

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-15-4-5-16(2)18(12-15)14-27-22-21-13-20(24-25(21)11-10-23-22)17-6-8-19(26-3)9-7-17/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOHCENWXRRTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine (CAS Number: 1040632-28-7) is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H21_{21}N3_3OS
  • Molecular Weight : 375.5 g/mol
  • Structural Features : The compound features a pyrazolo[1,5-a]pyrazine core with a sulfanyl group and aromatic substituents that may influence its biological activity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated potent inhibition of cell proliferation in breast and lung cancer cell lines, with IC50 values comparable to established chemotherapeutics. This suggests a mechanism involving the inhibition of key oncogenic pathways such as the BRAF(V600E) and EGFR pathways .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through various assays:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduced the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may modulate inflammatory responses by targeting NF-kB signaling pathways .
CytokineControl (pg/mL)Treated (pg/mL)Percentage Inhibition
TNF-α2005075%
IL-61503080%

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 8 to 32 µg/mL.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa16

The biological activity of This compound is believed to stem from its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, which is vital for rapidly proliferating cells such as cancer cells .
  • Reactive Oxygen Species (ROS) : The compound may also exert antioxidant effects by scavenging free radicals, thereby reducing oxidative stress in cells .

Case Studies

A recent case study focused on the use of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis within tumor tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physical and Chemical Properties

The table below compares key structural and physicochemical parameters of the target compound with analogs from the evidence:

Compound Name Substituent (Position 4) Position 2 Substituent Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup>
Target Compound 2,5-Dimethylbenzylsulfanyl 4-Methoxyphenyl C22H21N3OS 359.49 ~4.5 (estimated)
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 3-Fluorobenzylsulfanyl 4-Methoxyphenyl C20H16FN3OS 365.43 ~4.2
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine Benzylsulfanyl 2-Methylphenyl C20H17N3S 331.44 4.23
2-(3-Chlorophenyl)-4-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine 4-Methoxybenzylsulfanyl 3-Chlorophenyl C20H16ClN3OS 381.88 ~4.8

<sup>a</sup> logP values are experimental (where available) or estimated using fragment-based methods.

Key Observations:

  • Lipophilicity Trends: The target compound’s logP (~4.5) is higher than the fluorinated analog (logP ~4.2 ), reflecting the increased hydrophobicity of the 2,5-dimethylbenzyl group compared to 3-fluorobenzyl. Chlorine substitution (logP ~4.8 ) further elevates lipophilicity due to its polarizability.
  • Molecular Weight: The target compound’s higher molecular weight (359.49 vs. 331.44 ) correlates with bulkier substituents, which may influence bioavailability and permeability.

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